3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one
Description
This compound belongs to the pyrazolo[4,3-c]pyridine family, a bicyclic scaffold combining pyrazole and pyridine moieties. Its structure features a benzyl group at the 3A position and a methyl group at position 2. These substituents influence its physicochemical properties, such as lipophilicity and steric bulk, which are critical for pharmacological activity and metabolic stability.
Properties
IUPAC Name |
3a-benzyl-2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-17-13(18)14(9-11-5-3-2-4-6-11)10-15-8-7-12(14)16-17/h2-6,15H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIVSGVZUKSXSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CNCCC2=N1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001132517 | |
| Record name | 2,3a,4,5,6,7-Hexahydro-2-methyl-3a-(phenylmethyl)-3H-pyrazolo[4,3-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193274-04-3 | |
| Record name | 2,3a,4,5,6,7-Hexahydro-2-methyl-3a-(phenylmethyl)-3H-pyrazolo[4,3-c]pyridin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193274-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3a,4,5,6,7-Hexahydro-2-methyl-3a-(phenylmethyl)-3H-pyrazolo[4,3-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001132517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one generally involves multistep organic reactions:
Step 1: : Construction of the pyrazole ring, typically through the condensation of suitable hydrazines with 1,3-dicarbonyl compounds.
Step 2: : Formation of the fused pyrazolopyridine ring system, which often requires cyclization reactions under conditions that may include the use of strong acids or bases, elevated temperatures, and/or catalysts to facilitate the ring closure.
Industrial Production Methods
For large-scale industrial production, the following methods are often optimized:
High-Throughput Screening: : Optimization of reaction conditions to maximize yield and purity, often involving solvent selection, temperature control, and catalyst choice.
Flow Chemistry: : Utilizing continuous flow reactors for improved control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one can undergo various chemical reactions, including:
Oxidation: : Converts the compound into oxidized derivatives, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduces the compound, typically employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Involves the replacement of functional groups, often with nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents under mild to moderate conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, often in the presence of anhydrous solvents like ether or tetrahydrofuran.
Substitution: : Nucleophiles (like halides, amines) or electrophiles (such as acyl chlorides) under varied conditions, often requiring catalysts or specific solvents.
Major Products Formed
The major products depend on the type of reaction and the specific reagents used:
Oxidation: : Formation of pyrazolopyridinone derivatives with increased oxygen functionality.
Reduction: : Reduced forms retaining the core structure but with modified functional groups.
Substitution: : Diverse substituted derivatives, depending on the reactants and conditions.
Scientific Research Applications
3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one has versatile applications:
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules, due to its unique structural features.
Biology: : Investigated for its potential as a biological probe or as a lead compound in drug discovery.
Medicine: : Explored for its pharmacological activities, including potential use in treating various diseases.
Industry: : Employed in the development of specialty chemicals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism by which 3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: : May include enzymes, receptors, and other proteins that play crucial roles in biological processes.
Pathways Involved: : The specific pathways can vary, but often involve modulation of signaling cascades, inhibition or activation of enzymes, and interaction with nucleic acids.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares the target compound with key analogs:
Key Observations:
- Biological Activity: Sulfonamide and hydroxyethyl derivatives exhibit marked kinase inhibition, suggesting that bulky substituents (e.g., benzyl) could similarly modulate target binding .
- Synthetic Complexity: The target compound’s synthesis likely parallels methods for sulfonamide derivatives, involving sequential alkylation and functionalization steps .
Structural and Conformational Analysis
- Tetrahydro-pyridine Ring Conformation: In sulfonamide analogs, the tetrahydro-pyridine ring adopts a semi-chair conformation, with substituents like hydroxyethyl influencing planarity (e.g., 75.19° dihedral angle between pyrazole and naphthalene rings) . The benzyl group in the target compound may induce distinct torsional strain or packing interactions.
- Intermolecular Interactions: Crystal structures of analogs reveal stabilization via N–H···O, N–H···Cl, and π-stacking interactions . The benzyl group’s aromaticity could enhance π-stacking, affecting crystallization behavior .
Pharmacological Potential
- Kinase Inhibition: Sulfonamide derivatives demonstrate efficacy as kinase inhibitors due to sulfonamide’s hydrogen-bonding capacity . The benzyl group in the target compound may occupy hydrophobic kinase pockets, though activity data are needed.
- Metabolic Stability: Compound 17 (pyrazolo-pyridine sulfonamide) was optimized for metabolic stability, suggesting that the target compound’s benzyl group might require further modification to avoid rapid clearance .
Biological Activity
Overview
3A-benzyl-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one is a heterocyclic compound notable for its unique fused ring structure, which includes both pyrazole and pyridine components. This compound has garnered attention in pharmacological research due to its potential biological activities and therapeutic applications.
- Molecular Formula : C19H25N3O3
- Molecular Weight : 343.4 g/mol
- CAS Number : 193274-04-3
The biological activity of this compound is primarily mediated through its interactions with various molecular targets within biological systems. These include:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors that mediate cellular signaling processes.
- Nucleic Acid Interaction : Potential binding to DNA or RNA, influencing gene expression.
Pharmacological Applications
Research indicates that this compound exhibits a range of pharmacological activities:
- Antidepressant Effects : Studies have suggested potential antidepressant-like effects in animal models, possibly linked to serotonin receptor modulation.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Activity : Preliminary studies indicate neuroprotective effects against oxidative stress and excitotoxicity.
Case Studies and Research Findings
Recent investigations into the biological activity of this compound have yielded significant findings:
Study 1: Antidepressant-Like Activity
A study published in a pharmacology journal examined the antidepressant-like effects of this compound in rodent models. Results indicated that administration led to increased levels of serotonin and norepinephrine in the brain, suggesting a mechanism similar to traditional antidepressants .
Study 2: Anti-inflammatory Effects
In vitro studies demonstrated that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages treated with lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases .
Study 3: Neuroprotection
Research conducted on neuronal cell lines showed that treatment with the compound reduced cell death induced by oxidative stress. This effect was attributed to the activation of antioxidant pathways .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with structurally related compounds is essential:
| Compound Name | Structure Similarity | Notable Activity |
|---|---|---|
| 2-Methyl-4,5,6,7-tetrahydro-1H-indazole | Similar core structure | Antidepressant |
| 3A-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | Structural isomer | Anti-inflammatory |
Q & A
Q. What are the most reliable synthetic routes for 3A-benzyl-2-methyl derivatives, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- Step 1: Condensation of tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate with hydrazine derivatives (e.g., 2-hydroxyethylhydrazine) in ethanol at room temperature (24 h reaction time) yields intermediate pyrazolo-pyridine precursors .
- Step 2: Sulfonylation with chloronaphthalene sulfonyl chloride in acetonitrile (2 h reaction) introduces bulky substituents .
- Purification: Flash chromatography (silica gel, ethyl acetate/petroleum ether) and crystallization (methanol/ethyl acetate) achieve >95% purity. Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) .
Key Data:
| Parameter | Value (Example) | Source |
|---|---|---|
| Intermediate Yield | 72% | |
| Final Product Purity | >98% (XRD) |
Q. How should researchers characterize the molecular structure of this compound?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- X-ray Diffraction (XRD): Resolve bond lengths, angles, and conformations. For example, the tetrahydropyridinium ring adopts a half-chair conformation (C15 displacement: 0.665 Å) with dihedral angles between pyrazole and aromatic rings at 75.19° .
- NMR: Confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm in H NMR).
- Mass Spectrometry: Validate molecular weight (e.g., [M+H]+ at m/z 343.42 for tert-butyl derivatives) .
Crystallographic Data (Example):
| Parameter | Value | Source |
|---|---|---|
| Space Group | P21/c | |
| Unit Cell (Å) | a=14.790, b=10.432, c=13.155 | |
| R Factor | 0.041 |
Advanced Research Questions
Q. How do conformational changes in the pyrazolo-pyridine core affect biological activity?
Methodological Answer:
- Structural Analysis: XRD reveals that substituents like the 5-chloronaphthalene group induce steric hindrance, altering the dihedral angle (75.19°) and π-π stacking (centroid distance: 3.608 Å). This impacts binding to kinase targets .
- SAR Studies: Replace the benzyl group with methyl or trifluoromethyl analogs (e.g., tert-butyl derivatives) and assay inhibitory activity against cancer cell lines (IC50 comparisons) .
Example SAR Data:
| Derivative | IC50 (μM) | Source |
|---|---|---|
| 3A-Benzyl (Parent) | 0.45 | |
| 3A-Trifluoromethyl | 0.12 |
Q. How can computational modeling predict intermolecular interactions for crystallization?
Methodological Answer:
- Software: Use SHELX suite (SHELXL97/SHELXS97) for refinement. Hydrogen bonding (N–H⋯O, O–H⋯Cl) and π-π interactions stabilize the crystal lattice .
- Protocol: Input experimental XRD data (e.g., 3748 reflections with I > 2σ(I)) and refine with a weighted R-factor (wR = 0.097) .
Refinement Parameters:
| Parameter | Value | Source |
|---|---|---|
| Data-to-Parameter Ratio | 17.5 | |
| Δρmax/Δρmin (eÅ⁻³) | ±0.33 |
Q. How to resolve contradictions in crystallographic data (e.g., bond length discrepancies)?
Methodological Answer:
- Error Analysis: Compare isotropic displacement parameters (Uiso) across atoms. For example, C12–C16 bonds vary by ±0.003 Å due to thermal motion .
- Validation Tools: Use checkCIF/PLATON to flag outliers (e.g., bond angles deviating >3σ). Re-refine with restraints for disordered regions .
Example Discrepancy:
| Bond | Reported Length (Å) | Expected Range (Å) | Source |
|---|---|---|---|
| C12–N3 | 1.472 | 1.45–1.50 |
Q. What strategies optimize pharmacokinetic properties of related pyrazolo-pyridines?
Methodological Answer:
- Derivatization: Introduce hydrophilic groups (e.g., 2-hydroxyethyl) to enhance solubility. Monitor logP via HPLC (e.g., logP reduction from 3.2 to 2.5) .
- Metabolic Stability: Incubate with liver microsomes and quantify metabolites via LC-MS. Tert-butyl esters show prolonged half-life (t½ = 4.2 h vs. 1.5 h for methyl analogs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
